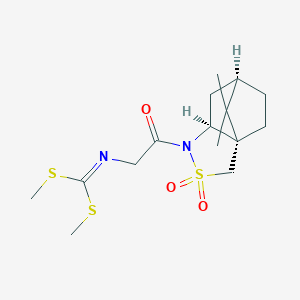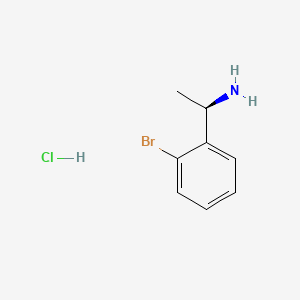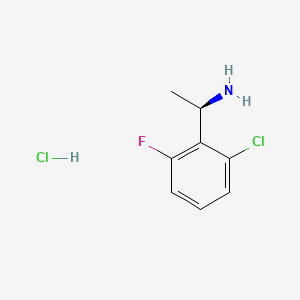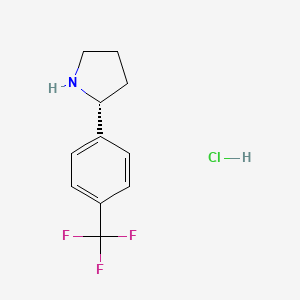
(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, “®-[3,5-bis(trifluoromethyl)phenyl] ethanol” was synthesized via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .科学的研究の応用
Versatility in Drug Discovery The pyrrolidine ring, a key feature of "(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride", is widely acknowledged in medicinal chemistry for its role in developing treatments for human diseases. Its saturated scaffold benefits drug discovery by allowing efficient exploration of the pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional coverage due to its non-planarity. This "pseudorotation" phenomenon is crucial for designing pyrrolidine compounds with varied biological profiles, as highlighted in the work by Li Petri et al. (2021) on the bioactive molecules characterized by the pyrrolidine ring and its derivatives Li Petri et al., 2021.
Enhancement of Pharmacological Profiles The structure-activity relationship (SAR) of pyrrolidine derivatives, including "(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride", shows that the stereoisomers and spatial orientation of substituents significantly influence the biological activity of drug candidates. This variation in binding modes to enantioselective proteins underpins the diverse pharmacological profiles of these compounds. Research by Veinberg et al. (2015) on stereochemistry and its impact on the pharmacological profile emphasizes the importance of selecting the most effective stereoisomer for enhancing drug efficacy and safety Veinberg et al., 2015.
特性
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVVDNXOJJAMDE-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

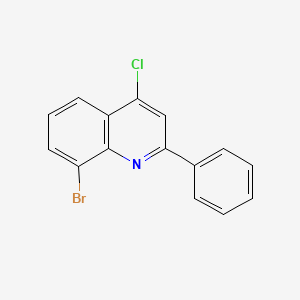
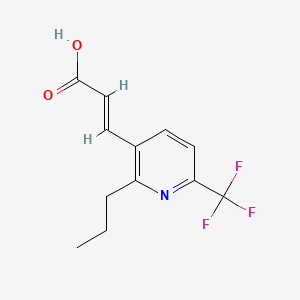
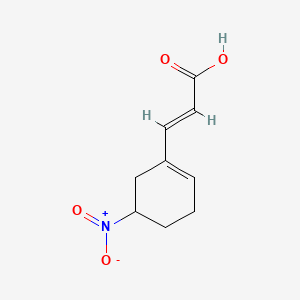
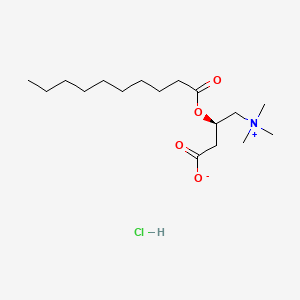
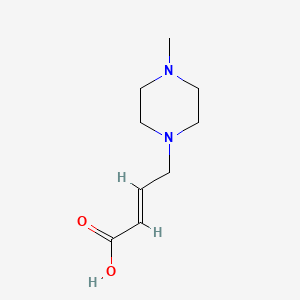

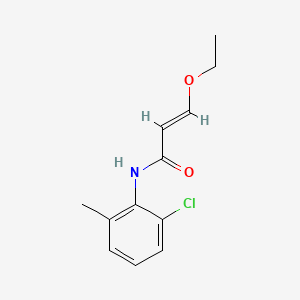
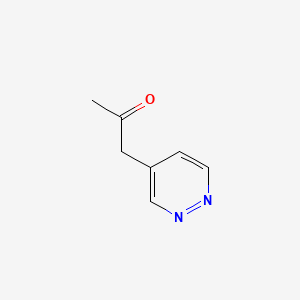
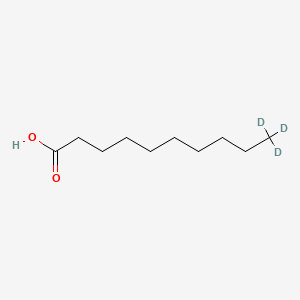
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
